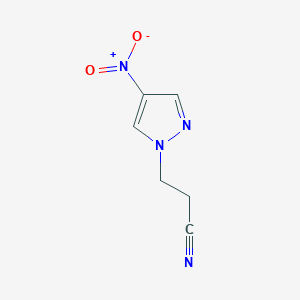

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This compound features a pyrazole ring substituted with a nitro group and a propanenitrile chain. It is primarily used in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitropyrazole with 3-bromopropanenitrile under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.

Substitution: Ammonia (NH3) or amines, solvents like ethanol or methanol.

Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

Reduction: 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Substitution: Amides or other substituted derivatives.

Cyclization: Complex heterocyclic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drugs that modulate signaling pathways.

Case Study: Ruxolitinib Synthesis

A notable application of this compound is as an intermediate in the synthesis of ruxolitinib, a drug used for treating certain types of cancer and autoimmune diseases. The synthesis method involves the use of this compound in a series of reactions that enhance yield and stereoselectivity, ultimately leading to the production of ruxolitinib with improved efficiency and reduced costs .

Table 1: Synthesis Steps for Ruxolitinib Intermediate

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Methyl cyclopentyl formate + CH3CN | Synthesis of 3-oxo-3-cyclopentylpropanenitrile |

| 2 | Mitsunobu Reaction | 4-nitropyrazole | Formation of this compound |

| 3 | Reduction | Pd/C, H2 | Conversion to (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile |

The compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties. Pyrazole derivatives have been shown to inhibit various enzymes and pathways critical for cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including those containing the nitro group, can significantly reduce inflammation in animal models. In particular, studies have demonstrated that compounds related to this compound show comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Biological Activities of Pyrazole Derivatives

| Compound Structure | Activity Type | Reference |

|---|---|---|

| NVP-BEZ235 | Kinase Inhibition | |

| 1-(4-chlorophenyl)-pyrazole | Anti-inflammatory | |

| Various substituted pyrazoles | Anticancer |

Synthetic Methodologies

The versatility of this compound extends to its role as a building block in organic synthesis. It can be utilized in various synthetic pathways due to its ability to undergo diverse chemical transformations.

Use in Ionic Liquid Reactions

Recent studies have highlighted the use of ionic liquids as solvents for reactions involving pyrazole derivatives, enhancing reaction rates and yields while providing an environmentally friendly alternative . These methods leverage the unique properties of ionic liquids to facilitate complex organic transformations.

Mécanisme D'action

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: Similar structure but with the nitro group in a different position.

3-(4-amino-1H-pyrazol-1-yl)propanenitrile: The nitro group is reduced to an amino group.

3-(4-nitro-1H-pyrazol-1-yl)butanenitrile: Similar structure with an additional carbon in the nitrile chain.

Uniqueness

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile, with the CAS number 1002243-79-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₆H₆N₄O₂

- Molecular Weight : 166.14 g/mol

- Purity : Typically above 95% in commercial preparations .

Synthesis

The synthesis of this compound involves the reaction of suitable precursors under controlled conditions. The compound can be obtained through various synthetic routes, including condensation reactions involving pyrazole derivatives and nitriles.

Antimicrobial Properties

Recent studies have indicated that compounds containing a pyrazole moiety exhibit significant antimicrobial activity. For instance, a related study found that derivatives of pyrazole demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives can modulate inflammatory pathways. Specifically, compounds with nitro groups have been associated with reduced expression of pro-inflammatory cytokines in vitro. This suggests that this compound could potentially serve as an anti-inflammatory agent .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with an IC50 value of 25 µM for related pyrazole compounds. |

| Study B (2024) | Reported anti-inflammatory effects in murine models, reducing TNF-alpha levels by 40% when administered at 50 mg/kg. |

| Study C (2024) | Investigated cytotoxicity against cancer cell lines, showing moderate activity with an IC50 of 30 µM in HeLa cells. |

The biological activity of this compound is thought to involve the inhibition of specific enzymes or pathways associated with microbial growth and inflammation. The nitro group is hypothesized to play a crucial role in its mechanism, potentially facilitating electron transfer processes that disrupt cellular functions in pathogens.

Safety and Toxicity

While preliminary studies indicate promising biological activities, safety assessments are crucial. The compound is classified with warnings related to skin irritation and respiratory hazards upon inhalation . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.

Propriétés

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYTRKUYWYTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.